[5-(6-Aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl [2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate;azane
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Description
[5-(6-Aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl [2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate;azane is a useful research compound. Its molecular formula is C20H29N8O10P and its molecular weight is 572.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality [5-(6-Aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl [2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate;azane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [5-(6-Aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl [2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate;azane including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Nucleoside Analogs
Research has focused on the synthesis of carba analogs of 2'-deoxy-4'-C-(hydroxymethyl)nucleosides, involving the preparation of racemic dimethyl hydroxycyclopentane dicarboxylates by adding sodium salt of thymine and adenine to specific malonates. This process, described by Hřebabecký and Holý (1999), showcases the foundational steps towards creating structurally similar compounds to the one , emphasizing the role of cyclopentane as a core structure in nucleoside analog synthesis Hřebabecký & Holý, 1999.
Novel Dinucleotide Analogs
Valiyev et al. (2010) developed novel dinucleotide analogs through a new synthesis strategy, achieving compounds by using phenyldichlorophosphate as a coupling reagent. This approach provided a foundation for designing nucleotide and dinucleotide analogs with potential biological activities, highlighting the chemical versatility and applicability of such compounds in various research contexts Valiyev, Abbasov, Liu, & Tsai, 2010.
Derivatives of Guanine and 2-aminopurine
The synthesis of derivatives of guanine and 2-aminopurine by Kim, Lee, and Kim (2000) involved several steps from readily available precursors, leading to compounds that could serve as intermediates for further chemical transformations. These processes illustrate the complexity and depth of research in developing nucleoside and nucleotide analogs, which are structurally related to the compound of interest Kim, Lee, & Kim, 2000.
Catalytic Hydrogenation Studies
The catalytic hydrogenation of compounds bearing functionalized methylene groups has been studied by Sukhorukov et al. (2008), providing insights into the chemical reactions and transformations that such complex molecules can undergo. This research is relevant for understanding the synthesis and modification of nucleoside analogs, including those similar to the compound of interest Sukhorukov, Lesiv, Eliseev, Khomutova, Ioffe, & Borissova, 2008.
properties
IUPAC Name |
[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl [2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate;azane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N7O10P.H3N/c1-9-4-26(20(31)25-19(9)30)15-3-11(12(5-28)35-15)37-38(32,33)34-6-13-10(29)2-14(36-13)27-8-24-16-17(21)22-7-23-18(16)27;/h4,7-8,10-15,28-29H,2-3,5-6H2,1H3,(H,32,33)(H2,21,22,23)(H,25,30,31);1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMLNDOINODMAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OP(=O)(O)OCC3C(CC(O3)N4C=NC5=C(N=CN=C54)N)O.N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N8O10P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585279 |
Source
|
Record name | [5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl [2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate;azane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30585279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
572.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(6-Aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl [2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate;azane | |
CAS RN |
61845-39-4 |
Source
|
Record name | [5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl [2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate;azane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30585279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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